N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Description

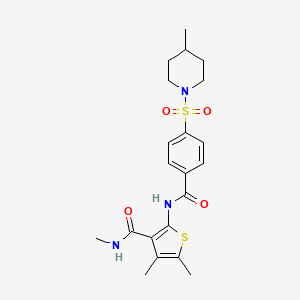

N,4,5-Trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core substituted with methyl groups at the 4- and 5-positions, a benzamido linker modified with a 4-methylpiperidin-1-ylsulfonyl group, and an additional methyl group on the thiophene nitrogen. Its molecular formula is C₂₃H₂₈N₄O₄S₂, with a molecular weight of 500.61 g/mol. The compound is hypothesized to exhibit pharmacological activity due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics.

Properties

IUPAC Name |

N,4,5-trimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-13-9-11-24(12-10-13)30(27,28)17-7-5-16(6-8-17)19(25)23-21-18(20(26)22-4)14(2)15(3)29-21/h5-8,13H,9-12H2,1-4H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCDJWFSLDBPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide with the structurally related compound 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 313662-67-8) :

| Property | N,4,5-Trimethyl-...thiophene-3-carboxamide | 2-(4-(Piperidin-1-ylsulfonyl)...tetrahydrobenzo[b]thiophene-3-carboxamide |

|---|---|---|

| Core Structure | Methyl-substituted thiophene | Tetrahydrobenzo[b]thiophene (saturated bicyclic system) |

| Substituents | - 4-Methylpiperidin-1-ylsulfonyl benzamido - N,4,5-trimethyl groups |

- Piperidin-1-ylsulfonyl benzamido - No methyl groups on thiophene |

| Molecular Formula | C₂₃H₂₈N₄O₄S₂ | C₂₁H₂₅N₃O₄S₂ |

| Molecular Weight | 500.61 g/mol | 447.57 g/mol |

| Predicted Density | Not reported | 1.404 ± 0.06 g/cm³ |

| Predicted pKa | Not reported | 12.02 ± 0.20 |

Key Structural and Functional Differences:

The N,4,5-trimethyl groups on the thiophene in the target molecule may increase steric hindrance, affecting binding to enzymatic pockets.

Sulfonamide Modifications :

- The 4-methylpiperidin-1-ylsulfonyl group in the target compound introduces a branched alkyl substituent, which could enhance lipophilicity and influence blood-brain barrier penetration compared to the unsubstituted piperidine in the comparator .

Physicochemical Properties :

- The higher molecular weight (500.61 vs. 447.57 g/mol) of the target compound suggests reduced solubility in aqueous media, a critical factor for oral bioavailability.

- The comparator’s predicted pKa of 12.02 indicates a highly basic nitrogen, likely from the piperidine moiety, which may limit ionization at physiological pH and alter tissue distribution .

Research Findings and Implications

While direct pharmacological data for This compound is scarce, insights can be extrapolated from its structural analogs:

- Sulfonamide-Benzamido Motif : This moiety is common in kinase inhibitors (e.g., VEGFR-2 inhibitors), where the sulfonamide group interacts with ATP-binding pockets via hydrogen bonding . The 4-methylpiperidine substitution may fine-tune selectivity for specific kinase isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.